ITX5061

Description

ITX-5061 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

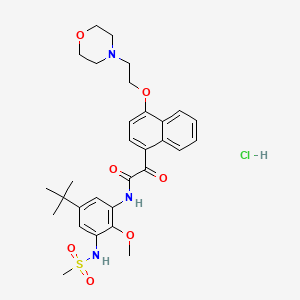

structure in first source

Properties

IUPAC Name |

N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIJBYYMEBOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252679-52-9 | |

| Record name | ITX 5061 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ITX-5061 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ITX5061

Executive Summary: ITX5061 is a novel small molecule inhibitor distinguished by its dual mechanism of action, targeting both Scavenger Receptor Class B Type I (SR-BI) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Primarily investigated for its potent antiviral properties against the Hepatitis C Virus (HCV), this compound functions as a host-targeting agent by blocking viral entry via SR-BI antagonism. Concurrently, its activity as a Type II inhibitor of p38 MAPK suggests a potential role in modulating inflammatory responses and impacting viral assembly processes. This guide provides a comprehensive technical overview of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action I: Antagonism of Scavenger Receptor Class B Type I (SR-BI)

The principal mechanism through which this compound exerts its anti-HCV effect is by functioning as a direct antagonist of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a crucial host factor that the Hepatitis C virus hijacks to gain entry into hepatocytes.

The Role of SR-BI in HCV Entry

SR-BI is a multi-ligand cell surface receptor primarily known for its role in high-density lipoprotein (HDL) cholesterol metabolism.[1] In the context of HCV infection, SR-BI facilitates the initial attachment of the virus to the hepatocyte surface. The virus circulates in the bloodstream as lipoviral particles, associated with lipoproteins. SR-BI is believed to mediate the binding of these particles, which is a critical step preceding the interaction with other essential entry factors like CD81, claudin-1, and occludin, leading to clathrin-mediated endocytosis of the viral particle.[1][2]

Inhibition of HCV Entry by this compound

This compound directly antagonizes SR-BI, thereby blocking its interaction with the HCV particle.[3] Kinetic studies suggest that the compound acts at an early, post-binding step of the viral entry process.[3] By inhibiting SR-BI, this compound effectively prevents the virus from entering the host cell, thus halting the replication cycle at its inception. This host-targeting mechanism is advantageous as it presents a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.[2] In vitro studies have demonstrated that this compound is a potent inhibitor of HCV cell culture-derived (HCVcc) infection with subnanomolar potency and a therapeutic window exceeding 10,000-fold.[2]

Quantitative Data: Anti-HCV Activity and SR-BI Inhibition

The inhibitory potency of this compound has been quantified in various in vitro assay systems. The data highlights its efficacy against HCV replication and direct inhibition of SR-BI function.

| Assay Type | System/Cell Line | Parameter | Value | Reference |

| HCV Replication | Jc1-Luc virus in Huh-7.5.1 cells | EC50 | 20.2 ± 1.37 nM | [1] |

| SR-BI Inhibition | [3H]cholesteryl ester uptake in CHO cells | IC50 | 0.77 µM | [4] |

Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay

This protocol describes a representative method to quantify the inhibitory effect of this compound on HCV entry using a luciferase-based reporter system.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HCV entry.

Materials:

-

Huh-7.5.1 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

HCV pseudoparticles (HCVpp) carrying a luciferase reporter gene

-

This compound compound stock solution in DMSO

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating: Seed Huh-7.5.1 cells in a white, clear-bottom 96-well plate at a density of 1 x 104 cells per well. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

-

Compound Dilution: Prepare a serial dilution of this compound in DMEM. A typical concentration range would span from 0.1 nM to 100 nM. Include a DMSO-only vehicle control.

-

Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound compound to the respective wells.

-

Infection: Add 50 µL of HCVpp inoculum to each well. The multiplicity of infection (MOI) should be optimized to yield a robust luciferase signal (e.g., MOI of 0.01).[1]

-

Incubation: Co-incubate the cells with the compound and virus for 72 hours at 37°C with 5% CO2.[1]

-

Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells according to the manufacturer's protocol for the luciferase assay kit. Measure the luciferase activity using a luminometer, recording the relative light units (RLU).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

Core Mechanism of Action II: Inhibition of p38 MAPK

In addition to its role as an SR-BI antagonist, this compound was originally developed as a Type II inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][5] This secondary mechanism may contribute to its overall biological activity.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines (e.g., TNF-α, IL-1).[6] Activation of this pathway involves a tiered phosphorylation cascade, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which regulate the expression of inflammatory genes. In the context of HCV, viral infection has been shown to activate the p38 pathway, and this activation facilitates the viral assembly step by promoting the oligomerization of the HCV core protein.[6]

This compound as a p38 MAPK Inhibitor

This compound acts as a Type II inhibitor, meaning it binds to an allosteric site on the p38 enzyme, stabilizing an inactive conformation. This mode of inhibition is distinct from Type I inhibitors that compete with ATP at the active site. By inhibiting p38 MAPK, this compound can potentially suppress the production of pro-inflammatory cytokines and may also interfere with the HCV lifecycle at the assembly stage, a step that is subsequent to viral entry.[6]

Quantitative Data: p38 MAPK Inhibition

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against p38α MAPK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Materials:

-

Recombinant active human p38α MAPK

-

Kinase substrate (e.g., recombinant ATF-2)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

ATP solution

-

This compound compound stock solution in DMSO

-

Positive control inhibitor (e.g., SB203580)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the positive control in kinase assay buffer. A typical starting concentration might range from 1 µM to 0.1 nM. Prepare the p38α enzyme and ATF-2 substrate in kinase assay buffer at their optimal concentrations.

-

Assay Plate Setup: To the wells of a 96-well plate, add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO).

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the ATF-2 substrate and ATP (e.g., 50 µM final concentration).

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence on a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the data as described for the HCV entry assay.

Visualization: p38 MAPK Signaling Pathway

Mechanistic Synergy and Exploratory Indications

Dual-Target Inhibition of the HCV Lifecycle

The dual inhibitory activity of this compound against both SR-BI and p38 MAPK presents a unique therapeutic profile. By targeting two distinct host factors that are leveraged by HCV at different stages of its lifecycle—entry and assembly—this compound has the potential for synergistic or additive antiviral effects. Blocking the initial entry prevents new infections, while inhibiting p38 MAPK could reduce the assembly and release of new virions from already infected cells.

Clinical Overview for HCV

This compound has been evaluated in Phase 1b clinical trials in treatment-naive, HCV-infected adults and in patients undergoing liver transplantation.[2][3][7][8] The drug was found to be safe and well-tolerated at doses up to 150 mg/day for 28 days.[2][8] However, in the treatment-naive population, it did not meet the predefined criteria for antiviral activity at the doses and durations studied.[2][8] In the liver transplant setting, this compound was associated with a reduction in plasma HCV RNA levels in patients with genotype 1 and was shown to limit viral evolution.[3]

Exploratory Indications: Cancer

The roles of both SR-BI and p38 MAPK in cancer biology suggest a theoretical rationale for investigating this compound as an anti-cancer agent. SR-BI is overexpressed in some cancers and is implicated in supplying cholesterol for rapid cell proliferation. The p38 MAPK pathway is involved in complex, often contradictory roles in cancer, including promoting inflammation-driven tumorigenesis, metastasis, and resistance to therapy. However, based on extensive searches of publicly available literature, there are currently no preclinical or clinical data available that specifically evaluate the efficacy of this compound in any cancer models. Therefore, its potential in oncology remains speculative and requires dedicated investigation.

Conclusion

This compound is a scientifically compelling molecule with a well-defined dual mechanism of action. Its primary role as a potent, host-targeting SR-BI antagonist blocks the entry of HCV, a critical initial step in the viral lifecycle. Its secondary function as a p38 MAPK inhibitor provides a plausible, complementary mechanism to suppress viral assembly and modulate host inflammatory responses. While clinical efficacy in HCV treatment has been limited in trials thus far, the compound's unique dual-target profile and the detailed understanding of its molecular interactions provide a robust foundation for future research, potentially in combination therapies or in other disease contexts where SR-BI and p38 MAPK are implicated.

References

- 1. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of scavenger receptor BI antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of ITX 5061, a scavenger receptor B1 antagonist: resistance selection and activity in combination with other hepatitis C virus antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and antiviral activity of the HCV entry inhibitor this compound in treatment-naive HCV-infected adults: a randomized, double-blind, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Targeting Mechanism of ITX5061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ITX5061 is a small molecule inhibitor with a dual mechanism of action, primarily targeting Scavenger Receptor Class B Type I (SR-B1) and secondarily inhibiting p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] This unique pharmacological profile positions this compound as a molecule of interest for therapeutic intervention in viral infections, such as Hepatitis C (HCV), and potentially in managing lipid metabolism and inflammatory conditions. This guide provides an in-depth overview of the core targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Targets and Mechanism of Action

This compound's primary pharmacological effect is the antagonism of SR-B1, a transmembrane receptor crucial for various physiological processes.[1][3] SR-B1 is recognized as an essential entry receptor for the Hepatitis C virus (HCV) into hepatocytes.[3][4] By binding to SR-B1, this compound effectively blocks the entry of HCV, thereby inhibiting viral replication.[3][5] This mechanism is distinct from many direct-acting antivirals that target viral enzymes, suggesting a potential for synergistic effects and a lower likelihood of cross-resistance.[4][5]

In addition to its role in HCV entry, SR-B1 is the major receptor for high-density lipoprotein (HDL) in the liver, mediating the selective uptake of HDL-cholesteryl esters (HDL-CE).[3][5] By inhibiting SR-B1, this compound has been shown to increase plasma HDL cholesterol (HDL-C) levels.[1][3]

Furthermore, this compound has been characterized as a type II inhibitor of p38 MAPK.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound from preclinical and clinical studies.

| In Vitro HCV Inhibition | |

| Parameter | Value |

| EC50 (Jc1-Luc in Huh-7.5.1 cells) | 20.2 nM[3] |

| In Vivo Effects in Mouse Models | |

| Parameter | Observation |

| HDL-C Level Increase (30 mg/kg/day) | 50% increase from baseline[1] |

| ApoA-I Level Increase (HuAITg mice) | 15% increase[1] |

| HDL-CE Fractional Catabolic Rate (FCR) | 1.86 ± 0.40 pools/day (vs. 2.47 ± 0.26 in control)[1] |

| HDL-CE Production Rate | No significant change[1] |

| Phase 1b Clinical Trial in HCV-Infected Adults (NCT01165359) | |

| Dose Regimens | 25 mg, 75 mg, 150 mg once daily[6] |

| Duration | 3, 14, or 28 days[6] |

| Antiviral Activity (150 mg for 28 days) | 1 of 7 subjects had a ≥1 log10 IU/mL decline in HCV RNA[5][7] |

Experimental Protocols

HCV Replication Inhibition Assay (Jc1-Luc System)

This assay quantifies the inhibitory effect of this compound on HCV replication using a reporter virus.

-

Cell Culture: Huh-7.5.1 cells are seeded in 96-well plates.

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Infection: Jc1-Luc virus, a recombinant HCV that expresses luciferase, is added to the wells at a specific multiplicity of infection (MOI), for example, 0.01.[3]

-

Incubation: The plates are incubated for 72 hours to allow for viral replication.[3]

-

Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[3]

-

Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of the viral replication, is calculated from the dose-response curve.

In Vivo Assessment of HDL Metabolism in Mice

These studies evaluate the effect of this compound on HDL cholesterol levels and metabolism.

-

Animal Model: Wild-type or human apoA-I transgenic (HuAITg) mice are used.[1]

-

Drug Administration: this compound is administered to the mice, for example, at a dose of 30 mg/kg/day.[1]

-

HDL-CE Catabolism: To determine the fractional catabolic rate (FCR) of HDL-cholesteryl esters, radiolabeled [3H]CE-HDL is injected into the mice, and the disappearance of the tracer from the plasma is monitored over time.[1]

-

Hepatic Uptake: The accumulation of [3H]CE in the liver is measured to assess the hepatic uptake of HDL-CE.[1]

-

Plasma Lipid Analysis: Blood samples are collected to measure HDL-C and apolipoprotein A-I (ApoA-I) levels using standard biochemical assays.[1]

Visualizing the Molecular Interactions and Pathways

Signaling Pathways

The following diagram illustrates the dual-targeting mechanism of this compound, showcasing its interaction with SR-B1 to block HCV entry and modulate HDL metabolism, as well as its inhibition of the p38 MAPK signaling pathway.

Caption: Dual-targeting mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anti-HCV activity of this compound.

References

- 1. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Increased HDL cholesterol and apoA-I in humans and mice treated with a novel SR-BI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

ITX5061: A Re-evaluation From p38 MAPK Inhibitor to SR-BI Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ITX5061 is a small molecule that, while often referenced in commercial contexts as a type II inhibitor of p38 mitogen-activated protein kinase (MAPK), has a public research profile dominated by its potent activity as an antagonist of scavenger receptor B1 (SR-BI). Originally investigated for its potential in treating inflammatory diseases like rheumatoid arthritis and psoriasis through p38 MAPK inhibition, the developmental trajectory of this compound has pivoted towards its role in virology, specifically as a host-targeting antiviral for Hepatitis C virus (HCV) by blocking viral entry via SR-BI. This guide provides a comprehensive overview of the p38 MAPK signaling pathway that this compound was initially designed to target, and addresses the current landscape of publicly available data, which is centered on its SR-BI antagonist function.

The p38 MAPK Signaling Pathway: A Key Inflammatory Axis

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and pathogens.[1][2][3] Activation of this pathway plays a central role in cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[1][2] The p38α isoform is particularly implicated in the production of pro-inflammatory cytokines, making it a significant target for therapeutic intervention in inflammatory diseases.[1][4][5]

The canonical p38 MAPK signaling cascade is initiated by upstream kinases. A variety of MAP Kinase Kinase Kinases (MAP3Ks or MKKKs), such as TAK1, ASK1, and MEKKs, are activated by external stimuli. These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6, which are specific activators of p38 MAPK. MKK3 and MKK6 dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its conformational change and activation.[3]

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, MEF2C, and STAT1. This leads to the regulation of gene expression, resulting in the production of inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[1] Type II inhibitors, the class to which this compound is anecdotally assigned, bind to the DFG-out (inactive) conformation of the kinase, often exhibiting greater selectivity compared to ATP-competitive Type I inhibitors.

Figure 1. The canonical p38 MAPK signaling pathway.

This compound: Quantitative Data and Experimental Protocols

Despite extensive searches of scientific literature, patent databases, and commercial supplier information, there is a notable absence of publicly available quantitative data detailing the inhibitory activity of this compound against p38 MAPK. While vendors list this compound as a "type II inhibitor of p38 MAPK," they do not provide specific IC50, Ki, or Kd values for any of the p38 MAPK isoforms (α, β, γ, δ).[6][7][8][9]

Consequently, it is not possible to construct the requested tables of quantitative data or provide detailed experimental protocols for this compound's activity as a p38 MAPK inhibitor. The preclinical and clinical studies available for this compound focus exclusively on its role as an SR-BI antagonist in the context of HCV infection and lipid metabolism.[10]

The Shift in Focus: this compound as a Scavenger Receptor B1 (SR-BI) Antagonist

The primary body of research on this compound characterizes it as a potent antagonist of SR-BI, a cell surface receptor crucial for the uptake of high-density lipoprotein (HDL) cholesterol and for facilitating the entry of HCV into hepatocytes.[10]

Mechanism of Action as an SR-BI Antagonist

This compound inhibits the function of SR-BI, thereby blocking the entry of HCV into liver cells. This host-targeting mechanism offers a distinct advantage over direct-acting antivirals, as the risk of developing viral resistance is significantly lower. In clinical studies involving HCV-infected patients, this compound has been evaluated for its safety and antiviral activity.[10]

Quantitative Data for SR-BI Antagonism

In contrast to the lack of data for p38 MAPK, the anti-HCV and SR-BI-related activities of this compound are well-documented:

-

Anti-HCV Activity: this compound is a potent inhibitor of HCV replication in vitro, with a reported EC50 of 20.2 nM in a Jc1-Luc replication system.[10]

-

SR-BI-Mediated HDL Effects: In animal and human studies, inhibition of SR-BI by this compound leads to an increase in HDL cholesterol levels.[6]

Conclusion

While this compound was likely initially developed and screened as a p38 MAPK inhibitor for inflammatory diseases, its developmental path has diverged significantly. The public scientific record lacks the specific data on its p38 MAPK inhibitory activity required for a detailed technical guide on this aspect of the molecule. The available evidence strongly indicates that its primary and most potent mechanism of action relevant to its clinical development is the antagonism of scavenger receptor B1. For researchers, scientists, and drug development professionals, this compound should be primarily considered and evaluated as an SR-BI antagonist and a host-targeting agent for HCV, rather than as a p38 MAPK inhibitor, pending the release of specific data to the contrary.

References

- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

ITX5061 as a Scavenger Receptor Class B Type I (SR-B1) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scavenger Receptor Class B Type I (SR-B1) is a pivotal multi-ligand cell surface receptor integral to lipid metabolism and viral entry. Its primary physiological function involves mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells, particularly in the liver and steroidogenic tissues.[1][2] This role places SR-B1 at the heart of the reverse cholesterol transport (RCT) pathway, a critical process for maintaining cholesterol homeostasis and preventing atherosclerosis.[1][2][3] Furthermore, SR-B1 has been identified as a crucial entry factor for the Hepatitis C virus (HCV).[4][5][6]

ITX5061 is a small molecule that has been identified as a potent antagonist of SR-B1.[5][7][8] Originally investigated as a p38 mitogen-activated protein kinase (MAPK) inhibitor, its profound effect on increasing plasma HDL cholesterol (HDL-C) levels led to the discovery of its primary mechanism of action as an SR-B1 inhibitor.[7][8] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and the signaling pathways it modulates.

The Target: Scavenger Receptor Class B Type I (SR-B1)

SR-B1 is a transmembrane glycoprotein that facilitates the bidirectional flux of free cholesterol and the selective uptake of cholesteryl esters from HDL.[1][2] This process is distinct from the endocytosis of the entire lipoprotein particle.

Key Functions of SR-B1:

-

Reverse Cholesterol Transport (RCT): SR-B1 in the liver mediates the final step of RCT by taking up HDL-cholesteryl esters, which are then excreted into bile.[1][2] This pathway is considered atheroprotective.[1][9]

-

Steroidogenesis: In steroidogenic tissues like the adrenal glands, SR-B1 provides the cholesterol substrate necessary for the synthesis of steroid hormones.[1][2]

-

Platelet Function: SR-B1 is expressed on platelets and is implicated as a negative regulator of thrombosis.[10][11]

-

Viral Entry: SR-B1 serves as a key receptor for the entry of HCV into hepatocytes.[4][5][6]

This compound: Mechanism of Action as an SR-B1 Antagonist

This compound functions by directly inhibiting the activity of SR-B1.[7][8] In vitro studies have demonstrated that this compound inhibits the SR-B1-dependent uptake of HDL-cholesteryl esters in transfected cells.[7][8] This antagonism leads to a decrease in the fractional catabolic rate of HDL-cholesteryl esters and reduced hepatic uptake, resulting in an elevation of plasma HDL-C levels.[7][8]

In the context of HCV infection, this compound blocks the binding of the virus to SR-B1 on the surface of hepatocytes, thereby preventing viral entry and subsequent replication.[4][5] It has shown potent in vitro activity against various HCV genotypes and acts additively or synergistically with other anti-HCV agents.[4][5][6][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound against Hepatitis C Virus (HCV)

| Parameter | Value | Cell System | Notes |

| EC50 | 20.2 nM | Jc1-Luc (Genotype 2a) | Potent inhibitor of HCV replication.[12] |

| EC50 | 0.25 nM | Not Specified | High potency with a significant therapeutic window.[13] |

| CC50 | >10 µM | Not Specified | Indicates low cytotoxicity.[13] |

| Therapeutic Window | >10,000-fold | Not Specified | High margin of safety in vitro.[4] |

Table 2: Clinical Efficacy of this compound in Modulating Lipid Levels

| Treatment Group | N | Duration | Change in HDL-C | Change in apoA-I | Change in LDL-C & TG |

| This compound 150 mg/day | Not Specified | Not Specified | ~20% increase | Moderately increased | No significant change |

| This compound 300 mg/day | Not Specified | Not Specified | ~20% increase | Moderately increased | No significant change |

Data from a study in a population with low HDL-C and increased triglycerides.[7][8]

Table 3: Clinical Antiviral Activity of this compound in HCV-Infected Patients

| Cohort (this compound 150 mg/day) | N (Active) | N (Placebo) | Duration | Patients with ≥1 log10 IU/mL HCV RNA decline |

| A150 | 8 | 2 | 3 Days | 0 |

| B150 | 8 | 2 | 14 Days | 0 |

| C150 | 7 | 2 | 28 Days | 1 (14.3%) |

Data from a Phase 1b, randomized, double-blind, placebo-controlled study in treatment-naive, noncirrhotic, HCV genotype 1 infected adults.[4][14]

Detailed Experimental Protocols

SR-B1 Mediated HDL-Cholesteryl Ester (CE) Uptake Assay

This assay is designed to quantify the ability of a compound to inhibit the selective uptake of cholesteryl esters from HDL particles into cells expressing SR-B1.

Protocol Outline:

-

Cell Culture and Transfection:

-

Preparation of Labeled HDL:

-

HDL particles (e.g., human HDL3) are reconstituted with a fluorescently labeled cholesteryl ester, such as BODIPY-CE.[15]

-

-

Inhibition and Uptake:

-

Quantification:

-

Cells are washed to remove unbound HDL.

-

The amount of internalized fluorescent CE is measured using a fluorescence plate reader or by fluorescence microscopy.

-

The IC50 value for inhibition of uptake is calculated.

-

Cholesterol Efflux Assay

This assay measures the capacity of cells to release cholesterol to an extracellular acceptor, a key step in reverse cholesterol transport.

Protocol Outline:

-

Cell Culture:

-

Cholesterol Labeling:

-

Equilibration:

-

Efflux to Acceptor:

-

The medium is replaced with serum-free medium containing a cholesterol acceptor, such as purified apolipoprotein A-I (apoA-I) or HDL particles.

-

The cells are incubated for a defined period (e.g., 2-8 hours).[16]

-

-

Quantification:

-

The medium (containing effluxed cholesterol) is collected.

-

The cells are lysed to determine the amount of cholesterol remaining in the cells.

-

Radioactivity or fluorescence in both the medium and the cell lysate is quantified.

-

Percent cholesterol efflux is calculated as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.

-

In Vivo Mouse Studies for Lipid Modulation

Animal models are crucial for evaluating the in vivo effects of SR-B1 antagonism on lipoprotein metabolism and atherosclerosis.

Protocol Outline:

-

Animal Models:

-

Drug Administration:

-

This compound is administered to the mice, typically via oral gavage, mixed in their chow, or through other appropriate routes.

-

-

Kinetic Studies:

-

Lipid Profile Analysis:

-

Blood samples are collected at various time points.

-

Plasma levels of HDL-C, LDL-C, total cholesterol, and triglycerides are measured using standard enzymatic assays.

-

HDL particle size can be analyzed by nuclear magnetic resonance (NMR) spectroscopy.[7]

-

-

Atherosclerosis Assessment:

Signaling Pathways and Experimental Workflows

SR-B1 Mediated Reverse Cholesterol Transport (RCT)

Caption: The role of SR-B1 in Reverse Cholesterol Transport and the inhibitory action of this compound.

Hepatitis C Virus (HCV) Entry via SR-B1

Caption: Mechanism of this compound in blocking HCV entry into hepatocytes by antagonizing SR-B1.

Experimental Workflow for this compound Evaluation

Caption: A streamlined workflow for the preclinical and clinical evaluation of this compound.

Conclusion and Future Perspectives

This compound is a well-characterized SR-B1 antagonist with demonstrated effects on both lipid metabolism and HCV entry. Its ability to significantly raise HDL-C levels highlights the therapeutic potential of SR-B1 inhibition for managing dyslipidemia.[7][8] While the modest antiviral effect observed in the initial human studies for HCV suggests that higher doses or combination therapy may be necessary, the proof-of-concept for SR-B1 as an antiviral target is established.[4][14][19]

Future research should focus on optimizing the therapeutic application of SR-B1 antagonists. For dyslipidemia and atherosclerosis, further studies are needed to understand the long-term consequences of chronically elevated HDL-C via SR-B1 inhibition and its impact on cardiovascular outcomes. For HCV, combining SR-B1 antagonists like this compound with direct-acting antivirals could offer a synergistic approach, particularly in preventing graft reinfection post-liver transplantation.[5][19] The detailed data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of SR-B1 modulation.

References

- 1. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scavenger receptor B type 1: expression, molecular regulation, and cholesterol transport function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of scavenger receptor BI antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Increased HDL cholesterol and apo A-I in humans and mice treated with a novel SR-BI inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SR-B1, a Key Receptor Involved in the Progression of Cardiovascular Disease: A Perspective from Mice and Human Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of platelet function by class B scavenger receptors in hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Safety and antiviral activity of the HCV entry inhibitor this compound in treatment-naive HCV-infected adults: a randomized, double-blind, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scavenger Receptor Class B, Type 1 Facilitates Cellular Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 18. google.com [google.com]

- 19. Effect of scavenger receptor class B type I antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

ITX5061 and Its Role in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX5061 is a small molecule compound initially investigated for its anti-inflammatory and antiviral properties. Its mechanism of action, however, reveals a significant and direct impact on lipid metabolism, primarily through its potent antagonism of Scavenger Receptor Class B Type I (SR-BI). This technical guide provides an in-depth analysis of the core functions of this compound in lipid regulation, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The primary effect of this compound is the elevation of plasma High-Density Lipoprotein Cholesterol (HDL-C) levels by inhibiting its uptake in the liver, a mechanism central to the reverse cholesterol transport pathway.

Introduction

This compound is a dual-action molecule, functioning as both a type II inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and a potent antagonist of the Scavenger Receptor Class B Type I (SR-BI).[1] While its development has largely focused on its ability to inhibit Hepatitis C Virus (HCV) entry into hepatocytes—a process mediated by SR-BI—a consistent pharmacological effect observed in both animal and human studies has been the modulation of lipid profiles, specifically an increase in HDL-C.[2][3]

SR-BI is a crucial cell surface receptor predominantly expressed in the liver and steroidogenic tissues.[4][5] It plays a pivotal role in the final step of the reverse cholesterol transport pathway, where it mediates the selective uptake of cholesteryl esters (CE) from HDL particles into hepatocytes.[4][5][6] By antagonizing SR-BI, this compound effectively blocks this process, leading to a systemic increase in circulating HDL-C levels.[3][4] This guide explores the quantitative effects and mechanisms of this interaction.

Mechanism of Action in Lipid Metabolism

The primary role of this compound in lipid metabolism is its direct inhibition of the SR-BI receptor. In the canonical reverse cholesterol transport pathway, HDL particles collect excess cholesterol from peripheral tissues and transport it back to the liver for excretion. SR-BI facilitates the final step, binding to the HDL particle and mediating the selective transfer of cholesteryl esters into the hepatocyte without internalizing the entire lipoprotein particle.

This compound competitively binds to SR-BI, preventing the docking of HDL and thereby inhibiting the uptake of HDL-cholesteryl esters.[7] This blockade results in a longer residence time for HDL particles in circulation, leading to an observable increase in plasma HDL-C levels.

Preclinical Data: In Vivo Studies

Animal models have been instrumental in elucidating the impact of this compound on lipid kinetics. Studies in mice demonstrated a significant elevation in HDL-C and associated apolipoproteins.

The following tables summarize the key quantitative findings from murine studies.

Table 1: Effect of this compound on Lipid Parameters in Mice

| Parameter | Treatment Group | Value | Percent Change vs. Control | Reference |

|---|---|---|---|---|

| HDL-C | This compound (30 mg/kg/day) | - | +50% | [1] |

| ApoA-I | this compound (30 mg/kg/day) | - | +15% |[1] |

Table 2: Effect of this compound on HDL-Cholesteryl Ester (CE) Kinetics in Mice

| Parameter | Control Group | This compound-Treated Group | P-value | Reference |

|---|---|---|---|---|

| Fractional Catabolic Rate (FCR) | 2.47 ± 0.26 pools/d | 1.86 ± 0.40 pools/d | <0.05 | [1] |

| Production Rate | 129 ± 16 µg/g/d | 129 ± 24 µg/g/d | Not Significant | [1] |

| [³H] CE Accumulation in Liver | Baseline | Significantly Lower | - |[1] |

These data strongly indicate that the observed increase in HDL-C is due to a reduction in its catabolism and uptake by the liver, rather than an increase in its production.[1]

A detailed methodology is crucial for the replication and interpretation of these findings.

-

Objective: To determine the fractional catabolic rate (FCR) and production rate of HDL-cholesteryl esters in mice treated with this compound versus a control group.

-

Animal Model: Human ApoA-I transgenic (HuAITg) mice.

-

Treatment:

-

This compound Group: Mice were administered this compound at a dose of 30 mg/kg/day.[1]

-

Control Group: Mice received a vehicle solution.

-

-

Radiolabeling:

-

HDL particles were dual-labeled with [¹²⁵I] for the protein component and [³H]cholesteryl ether ([³H]CE) as a non-metabolizable lipid marker.

-

Labeled HDL was injected intravenously into the mice.

-

-

Sample Collection: Blood samples were collected at specified time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection to measure the decay of the radiolabels in the plasma.

-

Tissue Analysis: At the end of the experiment (e.g., 48 hours), the liver was harvested to quantify the accumulation of [³H]CE.[1]

-

Data Analysis:

-

The plasma decay curves for [¹²⁵I] and [³H]CE were plotted.

-

The FCR was calculated from the slope of the decay curve using a two-compartment model.

-

The production rate was calculated based on the FCR and the total plasma pool size of HDL-CE.

-

Clinical Data: Human Studies

This compound has been evaluated in Phase 1 clinical trials, primarily for HCV infection.[4][8] Lipid panels were assessed as a secondary endpoint and a pharmacodynamic marker of SR-BI inhibition.

The data from a randomized, double-blind, placebo-controlled Phase 1b study (NCT01560468) in treatment-naive HCV-infected adults are summarized below.[4][9]

Table 3: Median Change in HDL Cholesterol in HCV-Infected Adults Treated with this compound (150 mg/day)

| Treatment Duration | Median Change in HDL (mg/dL) from Baseline | P-value vs. Baseline | Reference |

|---|---|---|---|

| 3 Days | +9 | 0.008 | [4] |

| 14 Days | +2 | 0.74 | [4] |

| 28 Days | +10 | 0.125 |[4] |

The results show a statistically significant increase in HDL-C after just three days of treatment.[4] While the changes in the longer cohorts were not statistically significant, they trended towards an increase, confirming the biological activity of this compound on the SR-BI target in humans.[4]

-

Objective: To assess the safety and antiviral activity of this compound in treatment-naive adults with HCV genotype 1 infection. A secondary objective was to assess the pharmacodynamic effect on serum lipid levels.[4][9]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[9]

-

Participants: Non-cirrhotic, previously untreated adults infected with HCV genotype 1.

-

Intervention:

-

Data Collection:

-

Safety and tolerability were monitored throughout the study.

-

Blood samples were collected at baseline and at the end of treatment for virologic and lipid analysis.

-

-

Lipid Analysis:

-

Serum was isolated from blood samples.

-

Total cholesterol and HDL-C levels were measured using standard clinical laboratory methods.

-

The change from baseline to the end of the treatment period was calculated for each participant.

-

Conclusion

The available preclinical and clinical evidence consistently demonstrates that this compound plays a direct and significant role in lipid metabolism through its antagonism of the SR-BI receptor. By inhibiting the hepatic uptake of HDL-cholesteryl esters, this compound effectively reduces the catabolism of HDL, leading to a measurable and, in some cases, statistically significant increase in circulating HDL-C levels. This mechanism is well-supported by kinetic studies in animal models and confirmed by pharmacodynamic data from human clinical trials. For drug development professionals, this compound serves as a clear example of a targeted intervention in the reverse cholesterol transport pathway, highlighting the potential of SR-BI as a therapeutic target for modulating plasma lipoprotein profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of scavenger receptor BI antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. SR-BI Interactome Analysis Reveals a Proviral Role for UGGT1 in Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibodies to the High-Density Lipoprotein Receptor SR-B1 Potently Inhibit Hepatitis C Virus Replication In Vivo: New Avenues for Preventing Reinfection of the Liver Following Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Safety and antiviral activity of the HCV entry inhibitor this compound in treatment-naive HCV-infected adults: a randomized, double-blind, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

ITX5061 and its Effect on HDL Cholesterol: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of ITX5061, a small molecule inhibitor of Scavenger Receptor B-I (SR-BI). Initially characterized as a p38 MAPK inhibitor, this compound has been demonstrated to significantly increase High-Density Lipoprotein (HDL) cholesterol levels. This paper consolidates preclinical and clinical data, details the underlying mechanism of action, presents experimental protocols, and visualizes key pathways and workflows. The primary mechanism involves the inhibition of SR-BI-mediated hepatic uptake of HDL cholesteryl esters, leading to a reduced catabolic rate and a subsequent elevation of circulating HDL cholesterol and apolipoprotein A-I (apoA-I).

Core Mechanism of Action: SR-BI Inhibition

This compound's primary effect on lipid metabolism is mediated through its potent antagonism of Scavenger Receptor B-I (SR-BI).[1][2] SR-BI is a crucial cell surface receptor, predominantly expressed in the liver and steroidogenic tissues, that mediates the selective uptake of cholesteryl esters (CE) from HDL particles.[3][4] This process is a key step in reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion.

By inhibiting SR-BI, this compound effectively blocks this major pathway for HDL-CE clearance from the circulation.[5] This leads to a decreased fractional catabolic rate (FCR) of HDL-CE, prolonging the residence time of HDL particles in the plasma and thereby increasing overall HDL cholesterol (HDL-C) concentrations.[1][5] Studies in SR-BI knockout mice (SR-BI-/-) confirm this mechanism, as this compound failed to raise HDL-C levels in these animals, demonstrating the drug's dependence on the SR-BI target.[5][6]

Preclinical Evidence in Murine Models

Studies in various mouse models have consistently demonstrated the potent effects of this compound on raising HDL-C levels. Treatment in both wild-type and human apoA-I transgenic (HuAITg) mice resulted in significant elevations of plasma HDL-C.[5][6] Kinetic experiments confirmed that this increase was due to a reduction in the catabolism of HDL cholesteryl esters.

Quantitative Data from Murine Studies

The following table summarizes the key quantitative findings from preclinical investigations.

| Parameter | Mouse Model | Treatment | Result | Significance | Citation |

| HDL-C | Wild-Type | This compound (30 mg/kg/day) | ~50% increase from baseline | - | [1] |

| ApoA-I | HuAITg | This compound (30 mg/kg/day) | ~15% increase vs. vehicle | p<0.05 | [1] |

| HDL-CE FCR | HuAITg | This compound | 1.86 ± 0.40 pools/day | p<0.05 | [1][5] |

| HDL-CE FCR | HuAITg | Vehicle Control | 2.47 ± 0.26 pools/day | - | [1][5] |

| Hepatic [³H]CE Uptake | HuAITg | This compound | Significantly reduced vs. control | p<0.05 | [1][5] |

| Atherosclerosis | Ldlr+/- | This compound (18 weeks) | ~40% reduction in aortic arch lesions | p<0.05 | [5][6] |

Experimental Protocol: HDL-CE Catabolism Study

Objective: To determine the effect of this compound on the fractional catabolic rate (FCR) of HDL cholesteryl esters (HDL-CE).

-

Animal Model: Human apolipoprotein A-I transgenic mice (HuAITg) were utilized.[5]

-

Treatment Groups: Mice were divided into a control group receiving a vehicle and a treatment group receiving this compound.

-

Radiolabeling: Human HDL was labeled with [³H]cholesteryl ether ([³H]CE), a non-transferable marker, to trace the fate of HDL particles.

-

Administration: The [³H]CE-labeled HDL was injected into the tail vein of the mice.[5]

-

Blood Sampling: Blood samples were collected at various time points post-injection to measure the decay of radioactivity in the plasma.

-

Tissue Analysis: At the end of the experiment, the liver was harvested to quantify the accumulation of [³H]CE, indicating hepatic uptake.[1][5]

-

Data Analysis: The plasma decay curve was used to calculate the FCR. The amount of radioactivity in the liver was compared between the this compound-treated and control groups.

Clinical Evidence in Human Subjects

Clinical investigation of this compound confirmed the HDL-raising effects observed in preclinical models. A key study was conducted in a population of subjects with low HDL-C and elevated triglycerides, which are characteristic features of an atherogenic lipid profile.

Quantitative Data from Human Clinical Trial (KC706-C06)

The following table summarizes the lipid profile changes observed in hypertriglyceridemic subjects with low baseline HDL-C.[5][6]

| Parameter | Group | Baseline (Mean) | Change from Baseline | Significance |

| HDL-C | Placebo | ~40 mg/dL | No significant change | - |

| HDL-C | This compound (150 mg/day) | ~40 mg/dL | ~20% Increase | p<0.05 |

| HDL-C | This compound (300 mg/day) | ~40 mg/dL | ~20% Increase | p<0.05 |

| ApoA-I | This compound (Both Doses) | - | Moderate Increase | - |

| VLDL/LDL-C | This compound (Both Doses) | - | No significant change | - |

| Triglycerides | This compound (Both Doses) | - | No significant change | - |

Note: Another study in HCV-infected adults (A5277) observed median HDL increases of up to 10 mg/dL after 28 days of 150 mg/day this compound, but the overall change was not statistically significant in that trial context.[7]

Experimental Protocol: Phase 1b Clinical Trial (KC706-C06)

Objective: To evaluate the efficacy of this compound in increasing HDL-C in patients with low HDL-C and elevated triglycerides.[6]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]

-

Patient Population: Subjects with baseline low HDL-C (males <45 mg/dL; females <55 mg/dL) and elevated triglycerides (150-400 mg/dL).[6]

-

Randomization: Eligible participants were randomly assigned to one of three treatment arms.

-

Treatment Arms:

-

Placebo, administered daily.

-

This compound, 150 mg administered daily.

-

This compound, 300 mg administered daily.

-

-

Duration: The treatment period was conducted over several weeks.

-

Primary Endpoint: The primary objective was to measure the percentage change in HDL-C levels from baseline to the end of the treatment period.

-

Secondary Endpoints: Changes in other lipid parameters, including apoA-I, LDL-C, VLDL-C, and triglycerides, were also assessed.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medrxiv.org [medrxiv.org]

- 5. Increased HDL cholesterol and apo A-I in humans and mice treated with a novel SR-BI inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

The SR-B1 Antagonist ITX5061: A Technical Guide for HCV Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and understanding the viral life cycle is paramount for the development of effective therapeutics. A key host factor co-opted by HCV for entry into hepatocytes is the Scavenger Receptor Class B Type I (SR-B1). ITX5061, a small molecule antagonist of SR-B1, has emerged as a valuable tool for investigating the role of this receptor in HCV infection and as a potential component of combination antiviral therapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in HCV research.

Mechanism of Action of this compound in HCV Inhibition

This compound is a potent inhibitor of HCV entry into hepatocytes.[1][2] Its primary mechanism of action is the antagonism of the SR-B1 receptor, a multi-ligand glycoprotein highly expressed on the surface of hepatocytes.[3][4] SR-B1 is the principal receptor for high-density lipoprotein (HDL) and plays a crucial role in cholesterol metabolism.[4] HCV virions, which circulate in the bloodstream as lipo-viro-particles (LVPs) associated with lipoproteins, hijack SR-B1 to facilitate their entry into host cells.[5][6]

The HCV envelope glycoprotein E2 directly interacts with SR-B1.[7][8] This interaction is a critical early step in the multi-stage entry process that also involves other host factors such as CD81, claudin-1, and occludin.[3][9][10] this compound inhibits HCV infection by binding to SR-B1 and blocking the interaction between the receptor and the HCV E2 glycoprotein.[1][4] This prevents the initial attachment and subsequent entry of the virus into the hepatocyte. Interestingly, this compound has been shown to inhibit the lipid transfer activity of SR-B1 without necessarily blocking HDL binding, suggesting a nuanced mechanism of antagonism.[11]

This compound and Lipid Metabolism

Given that SR-B1 is a key regulator of lipid homeostasis, this compound's interaction with this receptor has direct consequences on lipid metabolism. SR-B1 mediates the selective uptake of cholesteryl esters from HDL into hepatocytes, a critical step in reverse cholesterol transport.[4] By inhibiting SR-B1, this compound has been shown to increase plasma HDL cholesterol levels in both animal models and human clinical trials.[12][13] This effect is a direct consequence of the reduced uptake of HDL-cholesterol by the liver.[13][14]

The interplay between HCV and lipid metabolism is complex; the virus exploits the host's lipid pathways for its replication, assembly, and egress.[5][6] HCV infection itself can lead to altered lipid profiles, including hypocholesterolemia.[15] The ability of this compound to modulate host lipid metabolism while simultaneously blocking viral entry makes it a fascinating subject for research into the intricate relationship between HCV and host lipids.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

| In Vitro Efficacy of this compound against HCV | |

| Parameter | Value |

| EC50 (Jc1-Luc virus, Huh-7.5.1 cells) | 20.2 nM[2] |

| Therapeutic Window | >10,000-fold[1] |

| Resistance (G451R mutant) | ~50-fold increase in EC50[2] |

| Resistance (N415D mutant) | >1000-fold increase in EC50[16] |

| Clinical Trial Data for this compound in HCV-Infected Adults (Genotype 1) | |

| Dosage | 150 mg/day[1][16] |

| Treatment Duration | 3, 14, and 28 days[1][16] |

| Baseline HCV RNA (Median) | 6.21 log10 IU/mL[1] |

| Virologic Response (≥1 log10 decline in HCV RNA) | 1 out of 7 subjects in the 28-day cohort (1.49 log10 IU/mL decline)[1][16] |

| 0 out of 8 subjects in the 3-day and 14-day cohorts[1] |

| Effect of this compound on HDL Cholesterol | |

| Human Study (Hypertriglyceridemic subjects) | ~20% increase in HDL-C (150 mg and 300 mg daily)[12] |

| Mouse Model | 50% increase in HDL-C (30 mg/kg/day)[13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in HCV research.

HCVcc (Jc1-Luciferase) Infection Assay

This assay is used to determine the inhibitory effect of this compound on HCV replication.

a. Materials:

-

Huh-7.5.1 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Jc1-Luciferase (Jc1-Luc) HCVcc stock

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

b. Protocol:

-

Seed Huh-7.5.1 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

-

The following day, infect the cells with Jc1-Luc HCVcc at a Multiplicity of Infection (MOI) of 0.01 to 0.5.[16]

-

After an 8-hour incubation period, remove the virus-containing medium.

-

Replace with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the plates for 48 to 72 hours.[16]

-

After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]

-

Calculate the EC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

SR-B1 Binding Assay (Soluble E2)

This assay assesses the ability of this compound to inhibit the binding of HCV E2 glycoprotein to SR-B1.

a. Materials:

-

CHO cells stably expressing human SR-B1 (CHO-SR-B1)

-

Parental CHO cells (negative control)

-

Soluble HCV E2 glycoprotein (sE2)

-

This compound

-

Primary antibody against E2

-

Fluorescently labeled secondary antibody

-

Flow cytometer

b. Protocol:

-

Pre-incubate CHO-SR-B1 cells with varying concentrations of this compound for 1 hour at 37°C.

-

Add a fixed concentration of sE2 to the cells and continue incubation for 1 hour at 37°C.

-

Wash the cells to remove unbound sE2.

-

Incubate the cells with a primary antibody specific for E2 on ice.

-

After washing, add a fluorescently labeled secondary antibody and incubate on ice.

-

Analyze the cells by flow cytometry to quantify the amount of bound sE2.

-

Determine the inhibition of sE2 binding by this compound by comparing the fluorescence intensity of treated cells to untreated controls.

HDL Uptake Assay

This assay measures the effect of this compound on the uptake of HDL by hepatocytes.

a. Materials:

-

Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

-

Fluorescently-labeled HDL (e.g., NBD-cholesterol-labeled HDL)

-

This compound

-

Assay buffer

-

Fluorometric plate reader

b. Protocol:

-

Plate hepatocytes in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with this compound at various concentrations for 1-2 hours.[3]

-

Add fluorescently-labeled HDL to the wells and incubate for a desired period (e.g., 2-24 hours) at 37°C.[3]

-

Remove the medium containing the labeled HDL and wash the cells multiple times with assay buffer to remove any unbound HDL.[3]

-

Add fresh assay buffer to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[3]

-

Quantify the inhibition of HDL uptake by comparing the fluorescence in this compound-treated wells to that in control wells.

Conclusion

This compound is a valuable research tool for elucidating the role of SR-B1 in the HCV life cycle and its interplay with host lipid metabolism. Its specific mechanism of action as an SR-B1 antagonist provides a means to dissect the early stages of viral entry. While clinical development for HCV has been limited, its utility in a research context remains significant. The data and protocols presented in this guide are intended to facilitate further investigation into the complex biology of HCV and the development of novel antiviral strategies.

References

- 1. Production of infectious hepatitis C virus in tissue culture from a cloned viral genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. hcvguidelines.org [hcvguidelines.org]

- 5. journals.asm.org [journals.asm.org]

- 6. HDL Uptake Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]

- 7. Structure of the hepatitis C virus E1E2 glycoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations Conferring Resistance to a Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase Inhibitor Alone or in Combination with an HCV Serine Protease Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defective HDL particle uptake in ob/ob hepatocytes causes decreased recycling, degradation, and selective lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatitis C virus E2 links soluble human CD81 and SR-B1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Neutralizing antibodies evolve to exploit vulnerable sites in the HCV envelope glycoprotein E2 and mediate spontaneous clearance of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular cholesterol-binding proteins enhance HDL-mediated cholesterol uptake in cultured primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ITX5061: A Dual-Mechanism Inhibitor Targeting HCV Entry and Host-Mediated Inflammation

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ITX5061 is a clinical-stage small molecule that has been investigated primarily as a novel therapeutic agent for Hepatitis C Virus (HCV) infection. Its unique mechanism of action sets it apart from direct-acting antivirals by targeting a host protein, the scavenger receptor class B type I (SR-B1), which is essential for HCV entry into hepatocytes. Concurrently, this compound exhibits inhibitory activity against p38 mitogen-activated protein kinase (p38 MAPK), a key component in inflammatory signaling pathways. This dual functionality presents a compelling profile for an antiviral agent that may also mitigate virus-induced liver inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the associated biological pathways.

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the potential for drug resistance and the need for therapies with alternative mechanisms of action remain areas of active research.[2] this compound emerged as a promising candidate by targeting a host factor, thereby presenting a potentially higher barrier to resistance.[1][3]

Initially characterized as a p38 MAPK inhibitor, this compound was observed to increase high-density lipoprotein cholesterol (HDL-C) levels in human subjects.[4][5] This led to the identification of its primary molecular target, the scavenger receptor B1 (SR-B1). SR-B1 is not only the major physiological receptor for HDL in the liver but also a crucial entry co-receptor for HCV.[1][4] By antagonizing SR-B1, this compound effectively blocks the entry of HCV into hepatocytes, a critical first step in the viral lifecycle.[6] This whitepaper will delve into the technical details of this compound's development, from its mechanistic underpinnings to its clinical evaluation.

Mechanism of Action

This compound possesses a dual mechanism of action, inhibiting both HCV entry via SR-B1 antagonism and inflammatory responses through p38 MAPK inhibition.

Inhibition of HCV Entry via Scavenger Receptor B1 (SR-B1)

The entry of HCV into hepatocytes is a complex, multi-step process involving several host cell surface proteins. The virus, circulating as a lipo-viro-particle, initially attaches to the cell surface and then interacts sequentially with various entry factors, including CD81, scavenger receptor B1 (SR-B1), and the tight junction proteins claudin-1 and occludin.[7] SR-B1 is a 509-amino acid transmembrane protein that plays a critical role in this process.[1] this compound acts as a potent antagonist of SR-B1, thereby inhibiting HCV entry into hepatocytes.[1][4] In vitro studies have demonstrated that this compound can inhibit HCV infection at subnanomolar concentrations.[8]

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

This compound was initially characterized as a type II inhibitor of p38 MAPK.[2][5] The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are implicated in the liver damage associated with chronic HCV infection. By inhibiting p38 MAPK, this compound has the potential to reduce this inflammatory response, offering a secondary therapeutic benefit.

Quantitative Data Summary

In Vitro Efficacy

The anti-HCV activity of this compound has been evaluated in various in vitro systems. A key finding was its potent inhibition of the genotype 2a infectious virus system (Jc1-Luc).[1]

| Parameter | Value | Assay System | Reference |

| EC50 | 20.2 nM | Jc1-Luc virus in Huh-7.5.1 cells | [1] |

Preclinical In Vivo Data

Preclinical studies in mice demonstrated the effect of this compound on lipid metabolism, a direct consequence of SR-B1 inhibition.

| Parameter | Species | Dosage | Effect | Reference |

| HDL-C Levels | Mice | 30 mg/kg/day | ~50% increase from baseline | [2] |

| ApoA-I Levels | HuAITg mice | 30 mg/kg/day | 15% increase | [2] |

Clinical Trial Data

This compound has undergone Phase 1b clinical evaluation in treatment-naive, non-cirrhotic adults infected with HCV genotype 1.[8][9]

| Study ID | Phase | Patient Population | Dosage | Key Findings | Reference |

| NCT01165359 / A5277 | 1b | Treatment-naive, non-cirrhotic, HCV genotype 1 | 150 mg/day for up to 28 days | Safe and well-tolerated; 1 of 7 subjects in the 28-day cohort had a ≥1 log10 IU/mL decline in HCV RNA. | [8][9] |

| NCT01292824 | 1b | HCV-infected patients undergoing liver transplantation | 150 mg pre- and post-transplant, then daily for 1 week | Well-tolerated; sustained reduction in HCV RNA in genotype 1 patients; significantly limited viral evolution. | [7][10][11] |

Pharmacokinetic data from a study in HCV mono-infected patients receiving 150 mg of this compound daily showed plasma concentrations ranging from 138 to 518 ng/ml at 1 hour post-dose and 33 to 111 ng/ml at 24 hours post-dose.[12]

Experimental Protocols

In Vitro HCV Replication and Inhibition Assay

A common method to assess the anti-HCV activity of compounds like this compound involves the use of a cell culture-adapted HCV reporter virus.

Protocol Overview:

-

Cell Culture: Huh-7.5.1 cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated overnight.[1]

-

Compound Preparation: this compound is serially diluted to the desired concentrations.

-

Infection: The cell culture medium is replaced with medium containing the diluted this compound, and the cells are then infected with a luciferase reporter HCV construct, such as Jc1-Luc, at a specific multiplicity of infection (MOI).[1]

-

Incubation: The infected cells are incubated for a period of 72 hours to allow for viral replication.[1]

-

Data Acquisition: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The relative light units (RLU) are proportional to the level of viral replication.

-

Analysis: The RLU data is used to calculate the 50% effective concentration (EC50) of this compound.

In Vitro Selection of Resistant Mutants

Protocol Overview:

-

Initial Transfection: Huh-7.5.1 cells are electroporated with Jc1-FEO RNA (a construct expressing a luciferase-neomycin phosphotransferase fusion protein).[1]

-

Selection Pressure: Transfected cells are co-cultured with naive cells in the presence of a selective concentration of this compound (e.g., 10 times the EC50).[1]

-

Passaging: Every 3-4 days, the cells are split, and fresh naive cells and supernatant from the previous culture are added.[1]

-

Sequence Analysis: After several weeks of selection, viral RNA is extracted, and the E2 region of the HCV genome is sequenced to identify mutations that confer resistance. A notable resistance mutation identified for this compound is N415D in the E2 glycoprotein.[1]

Pharmacokinetic Analysis

Methodology:

-

Sample Collection: Plasma samples are collected from subjects at various time points after administration of this compound.[8]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation.[12]

-

Quantification: The concentration of this compound in the plasma is determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[8][12]

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.

Conclusion

This compound represents a novel approach to HCV therapy by targeting a host factor essential for viral entry, the scavenger receptor B1. This mechanism of action, distinct from direct-acting antivirals, suggests a potential for a higher barrier to resistance and activity against a broad range of HCV genotypes. Furthermore, its secondary activity as a p38 MAPK inhibitor could provide an additional benefit by reducing liver inflammation, a key contributor to the pathology of chronic hepatitis C. While early clinical trials demonstrated a good safety profile and some evidence of antiviral activity, particularly in the liver transplant setting, further development of this compound for HCV has been discontinued. Nevertheless, the discovery and investigation of this compound have provided valuable insights into the HCV entry process and the potential of host-targeting antivirals. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the fields of virology, drug discovery, and hepatology.

References

- 1. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of scavenger receptor BI antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of ITX 5061, a scavenger receptor B1 antagonist: resistance selection and activity in combination with other hepatitis C virus antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Antigenically Diverse, Representative Panel of Envelope Glycoproteins for Hepatitis C Virus Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Safety and Antiviral Activity of the HCV Entry Inhibitor this compound in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and antiviral activity of the HCV entry inhibitor this compound in treatment-naive HCV-infected adults: a randomized, double-blind, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of scavenger receptor class B type I antagonist this compound in patients with hepatitis C virus infection undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

ITX5061 In Vitro Experimental Protocols: A Guide for Researchers

Abstract